molecular formula C8H10N2O2 B2975992 ethyl 2,3-dicyano-3-methylpropanoate CAS No. 13121-23-8

ethyl 2,3-dicyano-3-methylpropanoate

Cat. No.: B2975992
CAS No.: 13121-23-8
M. Wt: 166.18
InChI Key: QQUMBAZXHHCNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dicyano-3-methylpropanoate is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two cyano groups and an ester functional group, making it a versatile intermediate in organic synthesis.

Safety and Hazards

Safety data sheets suggest that Ethyl 2,3-dicyanobutyrate may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for Ethyl 2,3-dicyanobutyrate are not mentioned in the search results, there are indications of ongoing research in related areas. For instance, improving microbial phenotype and adopting methods like adaptive evolution could open up future directions to improve the production of similar compounds . Additionally, Atom Transfer Radical Polymerizations (ATRP) is one of the leading reversible deactivation radical polymerizations (RDRPs) that have been recognized as emerging technologies with the potential to make our planet more sustainable .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dicyano-3-methylpropanoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with paraformaldehyde in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through acidification, washing, and reduced pressure rectification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of liquid sodium cyanide as a safer alternative to solid sodium cyanide. The reaction is conducted in a reaction tank, followed by dehydration, solvent extraction, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dicyano-3-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Ethyl cyanoacetate and the corresponding carboxylic acid.

    Condensation Reactions: β-keto esters and other condensation products.

Scientific Research Applications

Ethyl 2,3-dicyano-3-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dicyano-3-methylpropanoate involves its participation in various chemical reactions. The cyano groups act as electron-withdrawing groups, making the compound reactive towards nucleophiles. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. In condensation reactions, the compound forms enolate intermediates that react with electrophiles to yield β-keto esters .

Comparison with Similar Compounds

Ethyl 2,3-dicyano-3-methylpropanoate can be compared with other similar compounds such as:

This compound is unique due to the presence of both cyano and ester functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 2,3-dicyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7(5-10)6(2)4-9/h6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUMBAZXHHCNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.